molecular formula C9H17N3O2S B1480490 2-(Azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide CAS No. 2098036-44-1

2-(Azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide

Cat. No.: B1480490
CAS No.: 2098036-44-1
M. Wt: 231.32 g/mol
InChI Key: OBPMVTLCUCRFOL-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide (CAS 2098036-44-1) is a specialized organic compound with a molecular formula of C9H17N3O2S and a molecular weight of 231.32 g/mol . This molecule features a unique structure comprising an azetidine ring and a 1,2,6-thiadiazinane ring with a cyclopropyl substituent and a 1,1-dioxide group . The presence of the 1,1-dioxide group enhances the compound's polarity and stability, which is beneficial for pharmaceutical applications . This compound is primarily used as a key intermediate in the synthesis of novel therapeutic agents . Its sophisticated scaffold offers interesting possibilities for molecular interactions, making it a valuable building block in medicinal chemistry and drug design research, particularly for the development of targeted therapies . The compound is offered with a purity of 95% or higher . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2S/c13-15(14)11(8-2-3-8)4-1-5-12(15)9-6-10-7-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPMVTLCUCRFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)N(C1)C2CNC2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical interactions, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a thiadiazinane ring structure that plays a crucial role in its biological activity. The presence of the azetidine and cyclopropyl groups contributes to its unique pharmacological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : It is known to inhibit enzymes such as aldose reductase, which is involved in glucose metabolism. This inhibition can affect diabetic complications by modulating glucose levels.
  • Cell Signaling Modulation : The compound influences cell signaling pathways that can lead to apoptosis in cancer cells. This is achieved through the activation of specific pathways that promote programmed cell death .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Studies have demonstrated its potential to induce apoptosis in various cancer cell lines, including HeLa cells. The compound's ability to interact with cellular pathways involved in cancer progression makes it a candidate for further investigation as an anticancer agent .
  • Antimicrobial Effects : Similar thiadiazinane derivatives have shown antimicrobial properties against a range of pathogens. This suggests the potential for this compound to contribute to the development of new antimicrobial therapies .
  • Anti-inflammatory Properties : The compound has been linked to the inhibition of nitric oxide production, which is significant in inflammatory responses. This suggests a role in managing inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights into the potential applications of this compound:

StudyFindings
Anticancer ActivityDemonstrated apoptosis induction in HeLa cell lines.
Enzyme InteractionInhibited aldose reductase activity affecting glucose metabolism.
Anti-inflammatory PotentialShowed significant inhibition of nitric oxide production.

These findings highlight the compound's multifaceted biological activities and its potential therapeutic applications.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by the presence of a thiadiazine ring, which is known for its biological activity. Its molecular formula is C9H13N3O2SC_9H_{13}N_3O_2S, and it has a molecular weight of approximately 213.28 g/mol. The structural characteristics contribute to its interaction with biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to 2-(Azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide may exhibit anticancer properties. The compound's structure allows it to interact with specific signaling pathways involved in tumor growth and proliferation. For instance, studies have shown that related thiadiazine derivatives can inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

Thiadiazine derivatives have been reported to possess antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. Preliminary studies suggest that this compound may share these properties, making it a candidate for further investigation in the development of new antibiotics .

Neurological Applications

There is emerging interest in the neuroprotective effects of thiadiazine compounds. Some derivatives have shown promise in models of neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress. The potential application of this compound in treating conditions like Alzheimer's disease warrants further exploration .

Case Study: Anticancer Activity

In a study examining the anticancer effects of various thiadiazine derivatives, researchers synthesized a series of compounds based on the thiadiazine framework and tested their efficacy against multiple cancer cell lines. The results indicated that certain modifications to the thiadiazine structure enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)10Apoptosis induction
Compound BHeLa (Cervical)15Cell cycle arrest
This compound A549 (Lung)TBDTBD

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of thiadiazine compounds against resistant bacterial strains. The study highlighted the potential of these compounds to inhibit growth effectively and suggested that they could serve as lead compounds for antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural homology with other thiadiazinane and thiadiazolidine derivatives, as highlighted by similarity scores (ranging 0.50–0.79) in CAS databases . Key analogues include:

Compound Name CAS Number Similarity Score Substituents Key Features
2-Methyl-1,2,6-thiadiazinane 1,1-dioxide 5823-51-8 0.79 Methyl at position 2 Simplified substituent; higher stability
1,2,5-Thiadiazolidine 1,1-dioxide 654073-32-2 0.79 Five-membered ring Smaller ring size; increased ring strain
2-(1H-Imidazol-2-yl)ethanamine dihydrochloride 17286-47-4 0.50 Imidazole-ethylamine substituent Distinct heterocycle; pharmacological relevance

Key Observations :

  • Substituent Effects : The azetidinyl group introduces significant steric and electronic effects due to its four-membered ring strain, while the cyclopropyl substituent increases lipophilicity and rigidity compared to methyl or aryl groups in analogues .

Preparation Methods

Formation of the 1,2,6-Thiadiazinane 1,1-dioxide Core

The thiadiazinane 1,1-dioxide ring is generally synthesized by reacting diamines with sulfamide or sulfur-based reagents under controlled conditions such as heating in pyridine or other solvents.

Yield (%) Reaction Conditions Experimental Notes
28-52% Pyridine, imidosulfonic acid, reflux 3 h N-methylethylenediamine (20.8 mmol) reacted with sulfuric diimide in pyridine, refluxed for 3 h.
16-28% Pyridine or 1,4-dioxane, reflux 16-20 h Reaction of N-methylethylenediamine with sulfamide at 100-120 °C under inert atmosphere or reflux.
68.7% N-methyl-acetamide, water Sodium hydride deprotonation followed by nucleophilic substitution with benzyl derivatives.

These reactions yield thiadiazinane 1,1-dioxide intermediates with varying yields depending on solvent, temperature, and reaction time.

Incorporation of the Cyclopropyl Group

The cyclopropyl substituent at the 6-position is introduced through:

  • Use of cyclopropyl-containing reagents or building blocks.
  • Palladium-catalyzed cross-coupling reactions (e.g., Pd(0)-catalyzed coupling with cyclopropylboronic acid or halides).
  • Conditions such as caesium carbonate base, 1,4-dioxane solvent, at 80 °C for 6 hours under nitrogen atmosphere.

Typical yields for this step are approximately 60-65%.

Representative Reaction Scheme Summary

Step Reagents/Conditions Yield (%) Product Description
1 N-methylethylenediamine + sulfamide, pyridine, reflux 16 h 28-52 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide intermediate
2 NaH, azetidinyl methane sulfonate, DMSO, 0 °C to RT, 5 h ~43 2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide derivative
3 Pd catalyst, Cs2CO3, 1,4-dioxane, 80 °C, 6 h 61 This compound final product

Analytical Data Supporting Preparation

  • NMR Spectroscopy : Characteristic proton signals for the thiadiazinane ring, azetidinyl substituent, and cyclopropyl group confirm structure.
  • Mass Spectrometry : Molecular ion peaks consistent with calculated m/z values for intermediates and final product.
  • Melting Points and Purity : Confirmed by recrystallization and chromatographic purification steps.

Research Findings and Optimization Notes

  • Reaction yields are sensitive to solvent choice, temperature, and reaction time.
  • Use of inert atmosphere (nitrogen) improves product purity and yield, especially in palladium-catalyzed steps.
  • Protecting groups on azetidinyl moieties facilitate selective substitution and prevent side reactions.
  • Column chromatography and recrystallization are essential for isolating pure compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 2
2-(Azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide

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